molecular formula C17H14ClN3O3 B6587566 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide CAS No. 1226435-67-1

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B6587566
CAS No.: 1226435-67-1
M. Wt: 343.8 g/mol
InChI Key: SLATXZFXPQEYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted benzene ring linked via an amide bond to a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl group. The 1,2,4-oxadiazole moiety enhances metabolic stability and electronic properties, making it a candidate for therapeutic applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-19-17(24-21-10)11-3-6-13(7-4-11)20-16(22)14-9-12(18)5-8-15(14)23-2/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLATXZFXPQEYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit the nlrp3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Inhibition of this complex can help in controlling inflammatory responses.

Biological Activity

5-Chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a chloro group, a methoxy group, and a substituted oxadiazole moiety , which contribute to its unique properties. The general structure can be represented as follows:

5 Chloro 2 methoxy N 4 3 methyl 1 2 4 oxadiazol 5 yl phenyl benzamide\text{5 Chloro 2 methoxy N 4 3 methyl 1 2 4 oxadiazol 5 yl phenyl benzamide}

Synthesis Methods

The synthesis typically involves several key steps:

  • Friedel-Crafts Acylation : Introduces the benzamide structure.
  • Formation of the Oxadiazole Ring : Achieved by reacting hydrazides with nitriles under acidic conditions.
  • Coupling Reaction : Often performed using palladium-catalyzed cross-coupling methods.

Overview of Biological Properties

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
  • Enzyme Inhibition : Inhibitory effects on key enzymes involved in various biological processes.

The mechanism of action involves interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole moiety is known to interact with various biological pathways, potentially leading to modulation of cellular processes such as apoptosis and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamideChloro and methoxy groupsModerate anticancer activity
2-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamideLacks chloro substituentReduced reactivity

This compound is unique due to the presence of both chloro and oxadiazole groups, conferring distinct chemical properties and biological activities.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • HeLa Cells : IC50 value of approximately 10 µM.
  • CaCo-2 Cells : IC50 value of approximately 15 µM.

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

Anti-inflammatory Potential

Research indicates that the compound can inhibit pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition Studies

Studies have demonstrated that derivatives of this compound exhibit inhibitory potency against several key enzymes:

  • Histone Deacetylase (HDAC) : Known for its role in cancer progression.
  • Cyclooxygenases (COX) : Important targets for anti-inflammatory drugs.

These interactions highlight the therapeutic potential of this compound in oncology and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Target Compound
  • Structure : Benzamide core with 5-chloro-2-methoxy substitution and a 3-methyl-1,2,4-oxadiazole-containing phenyl group.
  • Key Attributes : The oxadiazole ring improves metabolic stability and π-π stacking interactions .
Analogues:

5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14) Structure: Lacks the oxadiazole ring; instead, the phenyl group has a trifluoromethyl substituent. Synthesis: Prepared from 5-chloro-2-methoxybenzoic acid and 4-aminobenzotrifluoride (69% yield) . Properties: The CF₃ group enhances lipophilicity but may reduce metabolic stability compared to oxadiazole-containing analogues.

4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (Compound 23)

  • Structure : Contains a pyrazole-oxadiazole hybrid scaffold.
  • Key Difference : The additional pyrazole and CF₃ groups may influence binding affinity and solubility .

5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)

  • Structure : Features a sulfonamide linker and fluorophenyl group.
  • Activity : Acts as a PD-L1 inhibitor (53.3% inhibition) .
  • Comparison : The sulfonamide group introduces hydrogen-bonding capacity, differing from the oxadiazole’s electronic effects.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Replaces oxadiazole with a thiazole ring.
  • Activity : Targets PFOR enzyme via amide anion interactions .
  • Comparison : Thiazole’s sulfur atom may alter redox properties compared to oxadiazole.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 3-Methyl-1,2,4-oxadiazole
Compound 51 () 266–268 Not reported 3-Fluorophenyl, sulfamoyl
Compound 14 () Not reported 69 Trifluoromethyl
Compound 4 () Not reported Not reported Sulfonamide, 4-fluorophenyl
  • Observations :
    • Oxadiazole and trifluoromethyl groups generally increase melting points due to enhanced crystallinity (e.g., Compound 51: 266–268°C vs. sulfonamide analogues lacking rigid rings) .
    • Sulfonamide derivatives (e.g., Compound 4) exhibit moderate PD-L1 inhibition, suggesting scaffold flexibility for target engagement .
Target Compound:
  • Limited direct data, but oxadiazole analogues (e.g., Compound 23) are noted for enzyme inhibition and metabolic stability .
Analogues:

Compound 15a () :

  • Activity : α-Amylase (44.4%) and α-glucosidase inhibition (anti-diabetic) .
  • Structural Insight : Pyridine-sulfonamide substituents critical for binding.

Compound 30 () :

  • Activity : PD-L1 inhibitor (57.2% inhibition) with low cytotoxicity .
  • Comparison : The salicylamide scaffold differs from the methoxybenzamide core but shares sulfonamide functionality.

Compound 23 (): Activity: Not explicitly reported, but oxadiazole-pyrazole hybrids are explored as kinase inhibitors .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Used to predict electronic properties of oxadiazole rings, highlighting their role in stabilizing charge transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.